molecular formula C11H16ClNO B15261174 (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride

Cat. No.: B15261174
M. Wt: 213.70 g/mol
InChI Key: MDYDLCQCQPJKQQ-UHFFFAOYSA-N
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Description

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form its hydrochloride salt . The reaction conditions generally include:

    Reagents: 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol and hydrochloric acid.

    Solvent: Water or an appropriate organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Batch or Continuous Processing: Depending on the scale and requirements.

    Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the product meets the required purity and specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalenone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty compounds

Mechanism of Action

The mechanism of action of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Specific pathways and targets would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: Similar structure but with the amino group at a different position.

    (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: Contains an additional methyl group.

    (1,2,3,4-tetrahydronaphthalen-2-yl)methanol: Lacks the amino group.

Uniqueness

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino and hydroxyl group on the tetrahydronaphthalene ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-4,9,11,13H,5-7,12H2;1H

InChI Key

MDYDLCQCQPJKQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1CO)N.Cl

Origin of Product

United States

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